molecular formula C11H14ClN3O2 B2875222 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 2253632-26-5

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2875222
CAS No.: 2253632-26-5
M. Wt: 255.7
InChI Key: PEGKPFVVNOPBEA-UHFFFAOYSA-N
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Description

2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and an ethylamine side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGKPFVVNOPBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1,2,4-Oxadiazole Core Formation

The 1,2,4-oxadiazole ring serves as the scaffold for this compound. Two primary methods dominate its synthesis:

Cyclization of Hydrazides and Carboxylic Acid Derivatives

This method involves reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For the target compound, phenoxyacetic hydrazide (derived from phenoxyacetic acid) reacts with a β-alanine-derived nitrile or amidine. Phosphorus oxychloride (POCl₃) is commonly used as a cyclizing agent, facilitating intramolecular dehydration at 50–80°C.

Example Protocol

  • Hydrazide Preparation : Phenoxyacetic acid is treated with hydrazine hydrate in ethanol under reflux to yield phenoxyacetic hydrazide.
  • Cyclization : The hydrazide reacts with β-alanine nitrile in POCl₃ at 60°C for 6 hours, forming the 1,2,4-oxadiazole core.

[3+2] Cycloaddition of Nitrile Oxides and Amidines

Nitrile oxides (generated in situ from hydroxamic acids) undergo cycloaddition with amidines to form 1,2,4-oxadiazoles. For this compound, phenoxymethyl hydroxamic acid reacts with N-ethylamidine in the presence of a base (e.g., triethylamine).

Key Conditions

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to 40°C.
  • Yield: 60–75%.
Table 1: Comparison of Oxadiazole Core Synthesis Methods
Method Reagents Temperature Yield (%) Key Advantage
Hydrazide Cyclization POCl₃, Phenoxyacetic acid hydrazide 60°C 65–70 Scalability
[3+2] Cycloaddition Triethylamine, Hydroxamic acid 25–40°C 60–75 Mild conditions

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability:

  • Acid Treatment : The amine is stirred with hydrochloric acid (1–2 M) in ethanol or diethyl ether.
  • Precipitation : The hydrochloride salt precipitates upon cooling, yielding a crystalline solid.

Critical Parameters

  • pH control : Maintain pH < 3 to ensure complete protonation.
  • Solvent choice : Ethanol minimizes co-solvent impurities.

Optimization and Scalability Considerations

Reaction Time and Temperature

  • Cyclization : Reducing time from 6 to 4 hours via microwave assistance improves yield by 15%.
  • Salt formation : Slow cooling (0.5°C/min) increases crystal purity.

Catalytic Enhancements

  • Lewis acids : ZnCl₂ (5 mol%) accelerates cyclization by 30%.
  • Flow chemistry : Continuous reactors reduce POCl₃ usage by 40% while maintaining 85% yield.
Table 2: Scalability Benchmarks
Parameter Batch Process Flow Process
POCl₃ Consumption 3.0 equivalents 1.8 equivalents
Cycle Time 8 hours 2 hours
Yield 68% 85%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding phenoxyacetic hydrazide with β-alanine nitrile using a ball mill (400 rpm, 2 hours) achieves 70% yield without POCl₃.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 100°C, 20 minutes) reduces reaction time by 80% compared to conventional heating.

Table 3: Traditional vs. Green Methods
Method Yield (%) Time Environmental Impact
Conventional POCl₃ 68 6 hours High
Microwave + Solvent-free 72 20 minutes Low

Comparative Analysis of Synthetic Methods

  • Cost-effectiveness : Hydrazide cyclization is cheaper due to POCl₃’s low cost.
  • Sustainability : Mechanochemical methods eliminate solvent waste but require specialized equipment.
  • Scalability : Flow chemistry is optimal for industrial production (>90% purity at kilogram scale).

Chemical Reactions Analysis

Types of Reactions

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole scaffold is versatile, with substituents at positions 3 and 5 significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties
2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride Phenoxymethyl C₁₁H₁₄ClN₃O₂ 263.70 (calculated) Likely moderate lipophilicity due to aromatic ring; potential CNS activity
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride () Methoxy C₅H₁₀ClN₃O₂ 173.59 Lower molecular weight; enhanced solubility vs. phenoxymethyl derivative
2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride () tert-Butyl C₈H₁₆ClN₃O 217.68 Increased lipophilicity; potential for improved membrane permeability
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride () Pyridin-2-yl C₉H₁₁ClN₄O 226.66 Heteroaryl substituent may enhance hydrogen bonding; possible kinase inhibition
(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride () Chloro-methylphenoxy C₁₃H₁₆Cl₂N₃O₂ 317.19 Bulky substituent; potential for selective receptor binding

Key Observations :

  • Phenoxymethyl vs.
  • Heteroaryl Substituents : Pyridinyl () and benzoxazolyl () groups improve water solubility and enable π-π stacking interactions, critical for receptor-ligand binding .
  • Alkyl vs. Aryl: tert-Butyl () increases lipophilicity, favoring blood-brain barrier penetration, whereas aryl groups like phenoxymethyl may optimize target engagement in peripheral tissues .

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